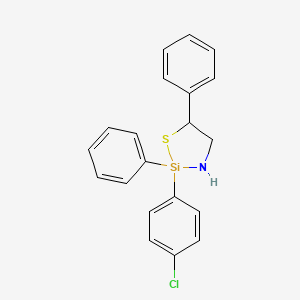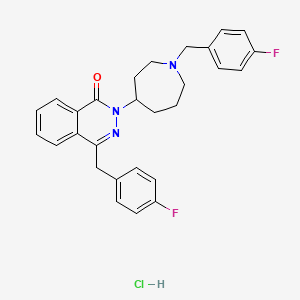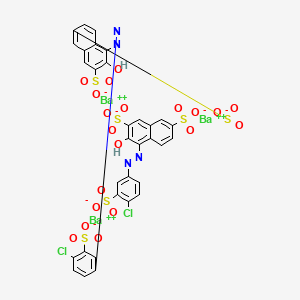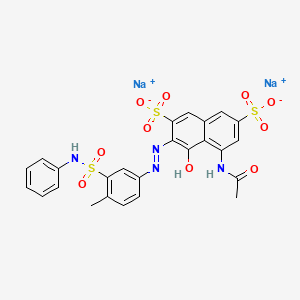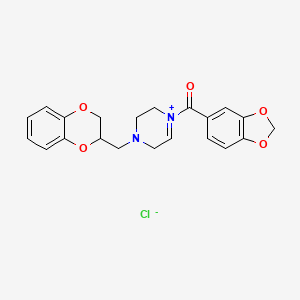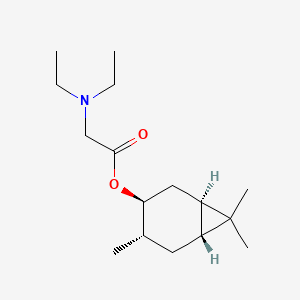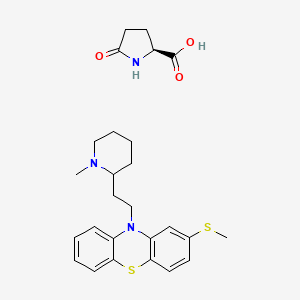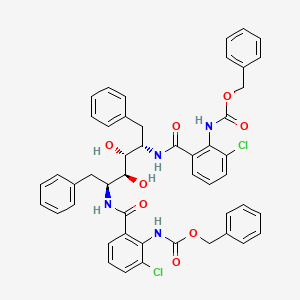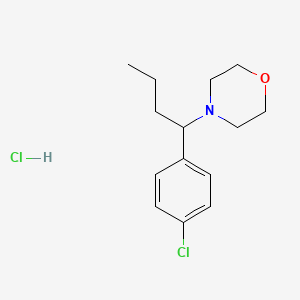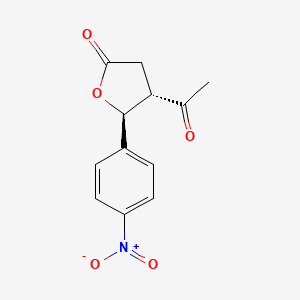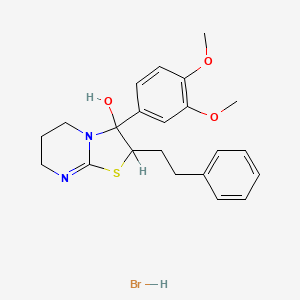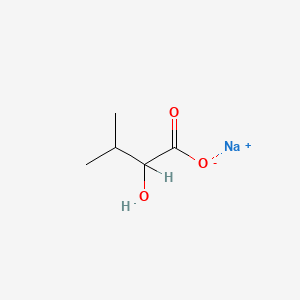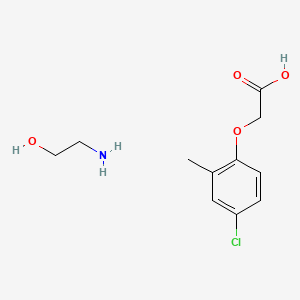
MCPA-olamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
MCPA-olamine is synthesized through a reaction between MCPA and 2-aminoethanol. The reaction involves the formation of a salt between the carboxylic acid group of MCPA and the amine group of 2-aminoethanol . The industrial production of this compound typically involves the following steps:
Synthesis of MCPA: MCPA is synthesized by reacting 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base.
Formation of this compound: MCPA is then reacted with 2-aminoethanol to form this compound.
化学反応の分析
MCPA-olamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as meta-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: meta-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride.
Nucleophiles: Various nucleophiles for substitution reactions.
科学的研究の応用
MCPA-olamine has a wide range of scientific research applications, including:
Agriculture: It is primarily used as a herbicide to control broad-leaved weeds in crops such as wheat, oats, rye, and asparagus.
Environmental Studies: Research on the environmental fate and ecotoxicity of this compound helps in understanding its impact on soil and water ecosystems.
Biological Studies: Studies on the interaction of this compound with soil microorganisms and its effect on microbial enzyme activities.
Analytical Chemistry: Development of methods for the trace determination of this compound in various samples using techniques like high-performance liquid chromatography (HPLC).
作用機序
MCPA-olamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It interferes with protein synthesis, cell division, and growth in the meristematic tissues of plants . The compound is selectively absorbed and translocated within the plant, leading to uncontrolled growth and eventual death of the target weeds .
類似化合物との比較
MCPA-olamine is similar to other phenoxyacetic acid herbicides, such as:
MCPA (2-methyl-4-chlorophenoxyacetic acid): The parent compound of this compound, used for similar applications.
2,4-D (2,4-dichlorophenoxyacetic acid): Another widely used herbicide with similar mode of action but different chemical structure.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): A herbicide with a different chemical structure but similar auxin-like activity.
This compound is unique due to its specific formulation with 2-aminoethanol, which enhances its solubility and effectiveness as a herbicide .
特性
CAS番号 |
6365-62-4 |
|---|---|
分子式 |
C11H16ClNO4 |
分子量 |
261.70 g/mol |
IUPAC名 |
2-aminoethanol;2-(4-chloro-2-methylphenoxy)acetic acid |
InChI |
InChI=1S/C9H9ClO3.C2H7NO/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;3-1-2-4/h2-4H,5H2,1H3,(H,11,12);4H,1-3H2 |
InChIキー |
IWMQIGXEXKJFPR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


